![molecular formula C16H22N4O2 B14320315 5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine CAS No. 110798-54-4](/img/structure/B14320315.png)
5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine is a complex organic compound with a molecular formula of C15H20N4O2 This compound is characterized by the presence of a pyrimidine ring substituted with a dimethoxypropylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxy-5-propylbenzaldehyde with guanidine to form the pyrimidine ring. The reaction conditions often require a catalyst such as zinc chloride and are carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: This compound has a similar pyrimidine structure but with different substituents, leading to distinct chemical and biological properties.
5-(3,5-Dimethoxy-4-methylbenzyl)-5,6-dihydro-2,4-pyrimidinediamine: Another similar compound with variations in the substituent groups, affecting its reactivity and applications.
Uniqueness
The uniqueness of 5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine lies in its specific substituent pattern, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
110798-54-4 |
|---|---|
Molekularformel |
C16H22N4O2 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
5-[(3,4-dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H22N4O2/c1-4-5-11-6-10(8-13(21-2)14(11)22-3)7-12-9-19-16(18)20-15(12)17/h6,8-9H,4-5,7H2,1-3H3,(H4,17,18,19,20) |
InChI-Schlüssel |
VUFHNPMFUHPXBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
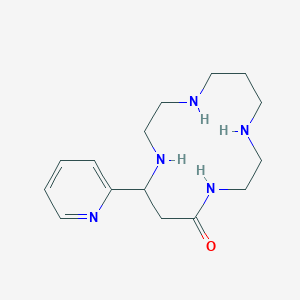
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
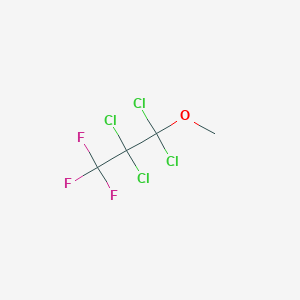
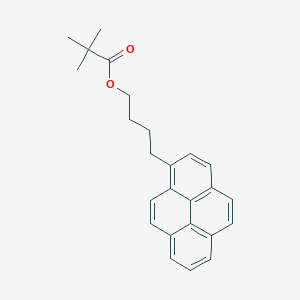
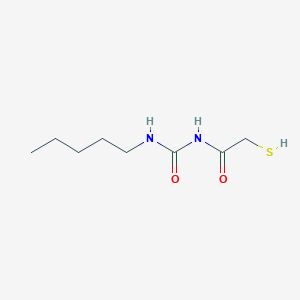
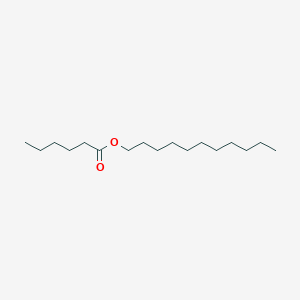
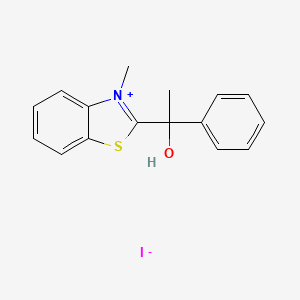
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
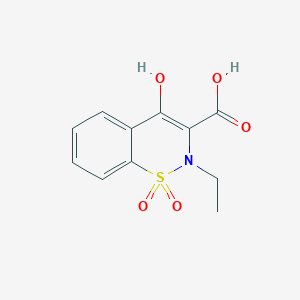
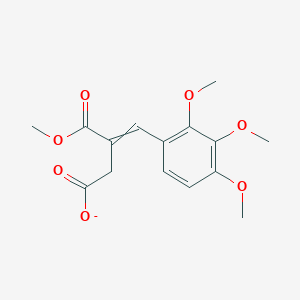
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

